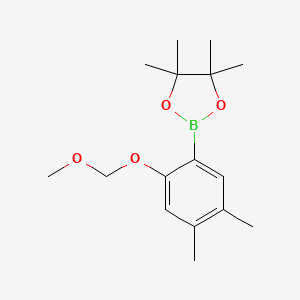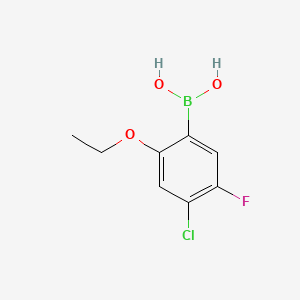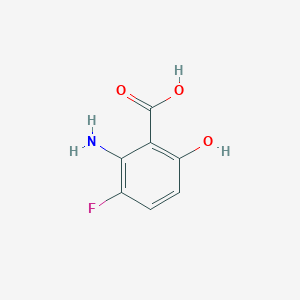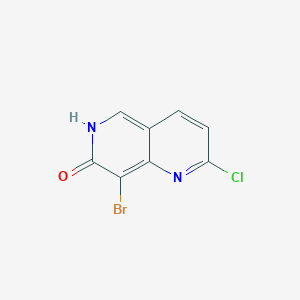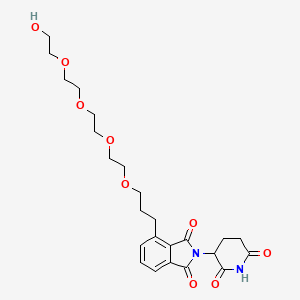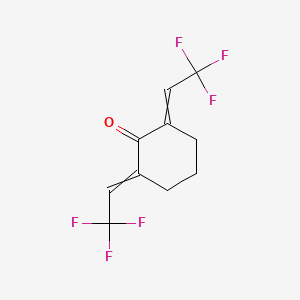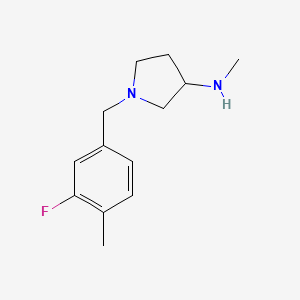
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is a compound that belongs to the class of imidazolium salts It is characterized by the presence of mesityl groups and a trimethylsilyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine typically involves the reaction of mesityl-substituted imidazole with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Mesityl-imidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazole compounds.
科学研究应用
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other imidazole derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The mesityl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 1,3-Dimesityl-2-imidazolidinone
- 1,3-Dimesityl-2-imidazolium chloride
- 1,3-Dimesityl-2-imidazolidine
Uniqueness
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
属性
分子式 |
C24H33N3Si |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
1,3-bis(2,4,6-trimethylphenyl)-N-trimethylsilylimidazol-2-imine |
InChI |
InChI=1S/C24H33N3Si/c1-16-12-18(3)22(19(4)13-16)26-10-11-27(24(26)25-28(7,8)9)23-20(5)14-17(2)15-21(23)6/h10-15H,1-9H3 |
InChI 键 |
DHUDFVWUSDYRSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=N[Si](C)(C)C)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


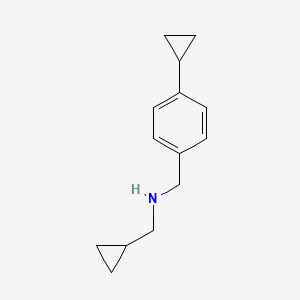

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
